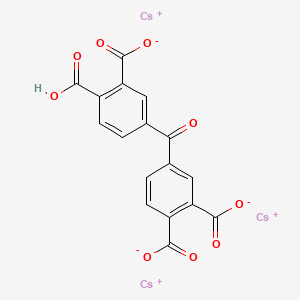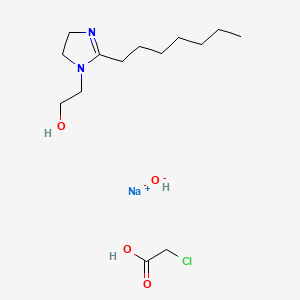
Sodium; 2-chloroacetic acid; 2-(2-heptyl-4,5-dihydroimidazol-1-yl)ethanol; hydroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium; 2-chloroacetic acid; 2-(2-heptyl-4,5-dihydroimidazol-1-yl)ethanol; hydroxide is a complex chemical compound with the molecular formula C14H28ClN2NaO4 and a molecular weight of 346.826 g/mol . This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium; 2-chloroacetic acid; 2-(2-heptyl-4,5-dihydroimidazol-1-yl)ethanol; hydroxide involves the reaction of 2-chloroacetic acid with 2-(2-heptyl-4,5-dihydroimidazol-1-yl)ethanol in the presence of sodium hydroxide . The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product’s formation.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where the reactants are mixed in precise proportions. The reaction is monitored closely to maintain optimal conditions, such as temperature and pH, to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium; 2-chloroacetic acid; 2-(2-heptyl-4,5-dihydroimidazol-1-yl)ethanol; hydroxide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 2-chloroacetic acid moiety can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases like sodium hydroxide and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products’ formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .
Applications De Recherche Scientifique
Sodium; 2-chloroacetic acid; 2-(2-heptyl-4,5-dihydroimidazol-1-yl)ethanol; hydroxide has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to create various derivatives and study reaction mechanisms.
Biology: The compound is employed in biochemical assays to investigate enzyme activities and metabolic pathways.
Medicine: It has potential therapeutic applications, including as an antimicrobial agent.
Mécanisme D'action
The mechanism of action of sodium; 2-chloroacetic acid; 2-(2-heptyl-4,5-dihydroimidazol-1-yl)ethanol; hydroxide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. Additionally, its surfactant properties allow it to disrupt cell membranes, leading to antimicrobial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acetic acid, chloro-, reaction products with 2-heptyl-4,5-dihydro-1H-imidazole-1-ethanol and sodium hydroxide
- Caprylic acid, aminoethylethanolamine amide-imidazoline, dicarboxymethylated, disodium salt
Uniqueness
Sodium; 2-chloroacetic acid; 2-(2-heptyl-4,5-dihydroimidazol-1-yl)ethanol; hydroxide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to participate in diverse chemical reactions and its wide range of applications make it a valuable compound in various fields .
Propriétés
| 68608-64-0 | |
Formule moléculaire |
C12H24N2O.C2H3ClO2.HNaO C14H28ClN2NaO4 |
Poids moléculaire |
346.82 g/mol |
Nom IUPAC |
sodium;2-chloroacetic acid;2-(2-heptyl-4,5-dihydroimidazol-1-yl)ethanol;hydroxide |
InChI |
InChI=1S/C12H24N2O.C2H3ClO2.Na.H2O/c1-2-3-4-5-6-7-12-13-8-9-14(12)10-11-15;3-1-2(4)5;;/h15H,2-11H2,1H3;1H2,(H,4,5);;1H2/q;;+1;/p-1 |
Clé InChI |
QVYIAHOSBDIXIQ-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCC1=NCCN1CCO.C(C(=O)O)Cl.[OH-].[Na+] |
Description physique |
Liquid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





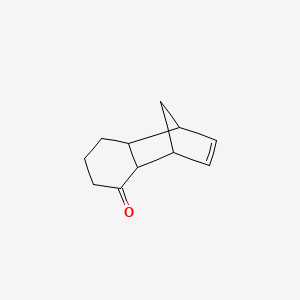
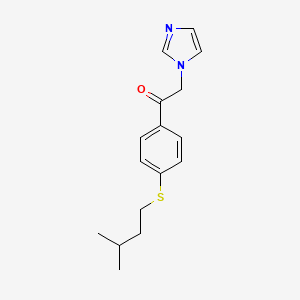

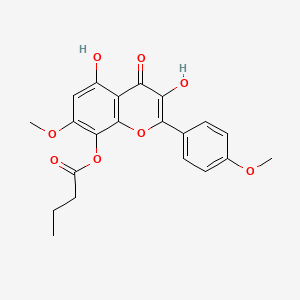
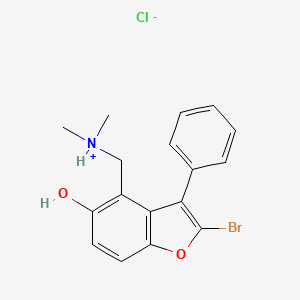
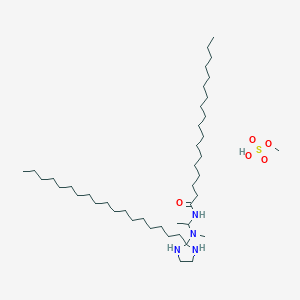
![9,10-Anthracenedione, 1-[[4-(dimethylamino)phenyl]amino]-4-hydroxy-](/img/structure/B13763393.png)
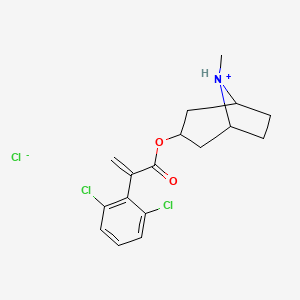
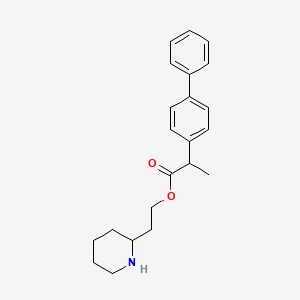
![2,4,6-Trinitrophenol--N,N-diethyl-2-{2-[(4-propylphenyl)sulfanyl]-1H-benzimidazol-1-yl}ethan-1-amine (2/1)](/img/structure/B13763410.png)
